molecular formula C9H15NO B13078123 3-(Cyclohex-2-en-1-yloxy)azetidine

3-(Cyclohex-2-en-1-yloxy)azetidine

Cat. No.: B13078123
M. Wt: 153.22 g/mol
InChI Key: WYJMUWGIOIQBDB-UHFFFAOYSA-N
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Description

3-(Cyclohex-2-en-1-yloxy)azetidine is a chemical compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. This compound is of interest due to its unique structure, which combines a cyclohexene ring with an azetidine ring through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohex-2-en-1-yloxy)azetidine can be achieved through various methods. One common approach involves the alkylation of azetidine with cyclohex-2-en-1-ol under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by the addition of azetidine .

. This reaction is efficient for synthesizing functionalized azetidines, although it has limited application due to inherent challenges.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and solid support catalysts can also enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohex-2-en-1-yloxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as halides or amines replace the leaving group.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3-(Cyclohex-2-en-1-yloxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclohex-2-en-1-yloxy)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidines makes them reactive intermediates in various chemical reactions. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules or catalysts .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring without the cyclohexene moiety.

    Cyclohexene: A six-membered ring with a double bond, lacking the azetidine ring.

    3-(Cyclohex-2-en-1-yloxy)pyrrolidine: Similar structure but with a five-membered pyrrolidine ring instead of azetidine.

Uniqueness

3-(Cyclohex-2-en-1-yloxy)azetidine is unique due to its combination of a cyclohexene ring and an azetidine ring through an ether linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-cyclohex-2-en-1-yloxyazetidine

InChI

InChI=1S/C9H15NO/c1-2-4-8(5-3-1)11-9-6-10-7-9/h2,4,8-10H,1,3,5-7H2

InChI Key

WYJMUWGIOIQBDB-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)OC2CNC2

Origin of Product

United States

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